molecular formula C11H13BrF3N3O3S B2684875 5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097858-79-0

5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2684875
CAS RN: 2097858-79-0
M. Wt: 404.2
InChI Key: GCYNDUFQWJSBCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and steps used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about its reactivity, what types of reactions it undergoes, and what products are formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability. It might also include spectral data like UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Antimicrobial Applications

This compound has been found to have antimicrobial features . It’s used in the synthesis of new Imidazo[4,5-b]pyridine derivatives, which are known for their antimicrobial properties .

Antitumor Activity

The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a similar compound, have been synthesized and found to have antitumor activity . They inhibit the activity of PI3Kα kinase, which is often overactive in cancer cells .

PI3K Inhibitors

Pyridine-3-sulfonamide derivatives, which are structurally similar to the compound , have been used as phosphoinositide 3-kinase (PI3K) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them valuable targets in cancer research .

PI4K Inhibitors

In addition to PI3K, pyridine-3-sulfonamide derivatives have also been used as phosphatidylinositol 4-kinase (PI4K) inhibitors . PI4K is another family of enzymes that play key roles in cellular functions, and inhibiting them can have therapeutic effects .

Organocatalysis

Sulfonamide compounds, including the one , have potential use in stereoselective organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group .

Drug Design and Discovery

This compound is an important fragment in the design of drug candidates . It’s used in the synthesis of various drugs, and its properties make it a valuable component in drug design and discovery .

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems, for example, what biological targets it binds to, and how this causes a therapeutic effect .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

5-bromo-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYNDUFQWJSBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

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